molecular formula C9H9F3N2O B13992348 N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B13992348
M. Wt: 218.18 g/mol
InChI Key: IBFDAVMNDMQUHK-UHFFFAOYSA-N
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Description

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H9F3N2O It is known for its unique trifluoromethyl group, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-amino-5-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-Amino-5-(trifluoromethyl)aniline

    Reagent: Acetic anhydride

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: A precursor in the synthesis of N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide.

    N-(4-(Trifluoromethyl)phenyl)acetamide: A similar compound with the trifluoromethyl group in a different position.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, leading to different reactivity and properties.

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and potential applications. The presence of both amino and acetamide groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-[3-amino-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-6(9(10,11)12)2-7(13)4-8/h2-4H,13H2,1H3,(H,14,15)

InChI Key

IBFDAVMNDMQUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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